molecular formula C22H31NO3 B001027 Oxybutynin CAS No. 5633-20-5

Oxybutynin

Cat. No.: B001027
CAS No.: 5633-20-5
M. Wt: 357.5 g/mol
InChI Key: XIQVNETUBQGFHX-UHFFFAOYSA-N
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Description

Oxybutynin is a racemate comprising equimolar amounts of (R)-oxybutynin and esthis compound. An antispasmodic used for the treatment of overactive bladder. It has a role as a muscarinic antagonist, a muscle relaxant, an antispasmodic drug, a parasympatholytic, a calcium channel blocker and a local anaesthetic. It is a tertiary amino compound and a racemate. It contains an esthis compound and a (R)-oxybutynin.
Overactive bladder (OAB) is a common condition negatively impacting the lives of millions of patients worldwide. Due to its urinary symptoms that include nocturia, urgency, and frequency, this condition causes social embarrassment and a poor quality of life. this compound, also marketed as Ditropan XL, is an anticholinergic medication used for the relief of overactive bladder symptoms that has been optimized for high levels of safety and efficacy since initial FDA approval in 1975. This drug relieves undesirable urinary symptoms, increasing the quality of life for patients affected by OAB. It is often used as first-line therapy for OAB.
This compound is a Cholinergic Muscarinic Antagonist. The mechanism of action of this compound is as a Cholinergic Muscarinic Antagonist.
This compound is a synthetic anticholinergic agent that is used for treatment of urinary incontinence and overactive bladder syndrome. This compound has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.
This compound is a tertiary amine possessing antimuscarinic and antispasmodic properties. This compound blocks muscarinic receptors in smooth muscle, hence inhibiting acetylcholine binding and subsequent reduction of involuntary muscle contractions. This compound is used to reduce bladder contractions by relaxing bladder smooth muscle.
See also: this compound Chloride (has salt form).

Scientific Research Applications

  • Treatment of Hyperhidrosis : Oxybutynin has been found effective in treating overactive sweating (hyperhidrosis), as demonstrated in a randomized trial comparing low doses to placebo (Dahl, 2016).

  • Potential in Alzheimer's Disease : A study showed that this compound may slow the progression of Alzheimer's disease in a mouse model by decreasing plaque burden and amyloid beta peptide expression (Klausner et al., 2008).

  • Urinary Incontinence Treatment : It is used in treating urinary incontinence, though with side effects like dry mouth and blurred vision (Noronha-Blob & Kachur, 1991).

  • Enhanced Transdermal Permeation : The nanosuspension gel form, OXY-NG, enhances transdermal permeation, improving bioavailability and reducing adverse effects in treating overactive bladder syndrome (Sheng et al., 2022).

  • Management of Bladder Dysfunction : this compound is highly effective in managing reflex neurovesical dysfunction, enuresis, and bladder spasm (Thompson & Lauvetz, 1976).

  • Long-Acting Mucoadhesive Gel Formulations : These formulations are promising for treating overactive bladder and vaginal dryness post-menopause (Tuğcu-Demiröz et al., 2013).

  • Effectiveness in Overactive Bladder : Oral this compound effectively controls overactive bladder (OAB) and increases bladder capacity with few side effects (Andersson & Chapple, 2001).

  • Muscarinic Receptor Interaction : this compound and its metabolite desethylthis compound potently displace muscarinic receptor binding, indicating potential cholinergic side effects (Reitz et al., 2007).

  • Protective Effect on Bladder Function : It has a protective effect on bladder function and structure, preventing hypertrophic and ischemic bladder changes (Scheepe et al., 2007).

  • Topical Gel Formulation : this compound chloride topical gel (OTG) is an efficacious, safe, and convenient alternative for treating overactive bladder syndrome (Staskin & Robinson, 2009).

Mechanism of Action

Target of Action

Oxybutynin primarily targets the muscarinic acetylcholine receptors of the urinary bladder . These receptors play a crucial role in the contraction of the detrusor muscle, which is responsible for bladder emptying .

Mode of Action

This compound acts as an anticholinergic medication . It inhibits the action of acetylcholine, a neurotransmitter, on the muscarinic receptors of the urinary bladder . This inhibition prevents the contraction of the detrusor muscle, resulting in the relaxation of the urinary bladder .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By blocking the muscarinic acetylcholine receptors, this compound disrupts the normal signaling process that leads to bladder contraction . This results in decreased bladder muscle tone and reduced urge to void .

Pharmacokinetics

This compound’s pharmacokinetic properties include its absorption, distribution, metabolism, and excretion (ADME). It is well absorbed in the body and has a high protein binding of 91-93% . The elimination half-life of this compound is approximately 12.4-13.2 hours , indicating its prolonged action in the body

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the relaxation of the detrusor muscle of the urinary bladder . This results in a decrease in urinary urgency, frequency, and incontinence . It improves the quality of life for patients affected by overactive bladder syndrome .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other drugs in the system can interact with this compound, potentially altering its effectiveness . Additionally, disease conditions such as autonomic neuropathy, infectious diarrhea, angle-closure glaucoma, GI/urinary obstruction/atony, myasthenia gravis, and central nervous system disorders can affect the action of this compound . Therefore, the patient’s overall health status and concurrent medications should be considered when prescribing this compound.

Safety and Hazards

Oxybutynin may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is advised to avoid contact with skin, eyes, and clothing, avoid dust formation, do not ingest, and do not breathe dust .

Future Directions

While Oxybutynin is primarily indicated for the treatment of overactive bladder syndrome (OAB), it remains the most widely prescribed compound for OAB in the world . Future directions could include exploring other potential uses of this medication.

Biochemical Analysis

Biochemical Properties

Oxybutynin acts primarily as an antimuscarinic drug with a high affinity for muscarinic receptors in human bladder tissue, effectively blocking carbachol-induced contractions . It has an antimuscarinic effect, a direct muscle relaxant effect, and local anesthetic actions .

Cellular Effects

This compound reduces detrusor muscle activity, relaxing the bladder and preventing the urge to void . It is thought to prevent involuntary bladder contractions and/or urgency by inhibiting the muscarinic receptors within the urothelium and detrusor muscle .

Molecular Mechanism

This compound works by blocking the effects of acetylcholine on smooth muscle . It is heavily metabolized by the CYP3A4 enzyme system in both the liver and the wall of the intestine .

Temporal Effects in Laboratory Settings

The action of this compound quickly vanishes in about 10 hours . A pharmacokinetic study revealed that this compound was rapidly absorbed, and peak concentrations were reached within about 1 hour of administration .

Dosage Effects in Animal Models

In animal models, this compound has been shown to decrease food consumption, orientation ability, tactile perception, cognition and memory, induce restlessness and stress, impact social relationships, and lead to dependence .

Metabolic Pathways

This compound is heavily metabolized by the CYP3A4 enzyme system in both the liver and the wall of the intestine . A new metabolic scheme for this compound was delineated, identifying three distinct oxidative metabolic pathways .

Transport and Distribution

This compound and trospium are substrates of the human organic cation transporters . Total uptake of this compound was very high in all transfected HEK293 cells and only a small portion was due to specific, decynium-22-sensitive hOCT-mediated uptake .

Subcellular Localization

Given its role in inhibiting muscarinic receptors within the urothelium and detrusor muscle, it can be inferred that this compound likely localizes to these areas within the cell where these receptors are present .

Properties

IUPAC Name

4-(diethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO3/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIQVNETUBQGFHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1508-65-2 (hydrochloride)
Record name Oxybutynin [USAN:INN:BAN]
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DSSTOX Substance ID

DTXSID0023406
Record name Oxybutynin
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Molecular Weight

357.5 g/mol
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Physical Description

Solid
Record name Oxybutynin
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Solubility

1.00e-02 g/L
Record name Oxybutynin
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Mechanism of Action

Oxybutynin acts to relax the bladder by inhibiting the muscarinic action of acetylcholine on smooth muscle, and not skeletal muscle. The active of oxybutynin is metabolite is N-desethyloxybutynin. It competitively inhibits the postganglionic type 1, 2 and 3 muscarinic receptors. The above actions lead to increased urine capacity in the bladder, decreasing urinary urgency and frequency. In addition, oxybutynin delays the initial desire to void., RESULTS OF CYSTOMETRIC STUDIES SHOWED THAT THE DRUG INCR BLADDER CAPACITY @ ONSET OF FIRST CONTRACTION & FIRST DESIRE TO VOID, AS WELL AS @ END OF CYSTOMETRY. /CHLORIDE/
Record name Oxybutynin
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CAS No.

5633-20-5
Record name Oxybutynin
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Record name Benzeneacetic acid, a-cyclohexyl-a-hydroxy-,4-(diethylamino)-2-butyn-1-yl ester
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Melting Point

122-124, CRYSTALS; MP: 129-130 °C /CHLORIDE/, 129 - 130 °C
Record name Oxybutynin
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Record name Oxybutynin
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Synthesis routes and methods I

Procedure details

The Oxybutynin Resin Complex was prepared by first dissolving 300 g of oxybutynin hydrochloride in 8 L of purified water, and then slowly adding 1586 g of AMBERLITE™ IRP-69 resin with continuous mixing. The pH was adjusted to 3.9. The dispersion was mixed for 4 hours, and upon completion, allowed to settle before decanting the supernatant. The slurring/decanting process was repeated twice with sufficient amounts of purified water. The wet resin complex was then dried in a VWR™ convention oven maintained at 50° C. until moisture content was about 25%. KOLLICOAT™ SR-30D polymer system (540 g) was then slowly added to the wet resin complex in a Hobart type mixer (Kitchen Aid) to form a uniform mass. The wet mass was again dried in a 50° C. VWR™ convention oven to the moisture content about 25%. The semi-dried granules were then milled through a 40 mesh screen using CO-MIL™ and continued drying at 50° C. until the moisture content was between 3-7%. The dried granules were then milled through a 40 mesh screen using CO-MIL™.
Quantity
300 g
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Synthesis routes and methods II

Procedure details

A 1% oxybutynin delivery system was prepared in the manner described in Example 8 except that the amount of oxybutynin chloride used was 1 gram and that 1 gram of Pluronic F68 was dissolved into 22 grams of water.
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Pluronic F68
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1 g
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22 g
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solvent
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Yield
1%

Synthesis routes and methods III

Procedure details

The above composition was prepared by mixing the alcohol, oxybutynin chloride and glycerin in a jacketed mixer for about 5 minutes. The KLUCEL® HF was slowly added while continuing to mix. The water and sodium hydroxide solution are added to obtain a pH of about 6. After all ingredients were added, the mixing continued for 1.5 to 3 hours. The temperature of the mixer was maintained between 15-35° C.
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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